Pinoresinol diglucoside

Catalog No.
S539714
CAS No.
63902-38-5
M.F
C32H42O16
M. Wt
682.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pinoresinol diglucoside

Reproducible lignan research requires the glycoside form to activate via gut microbiota. Pinoresinol diglucoside (PDG) offers: - Prodrug that yields enterolactone/enterodiol upon microbial metabolism, essential for studying diet-gut-health interactions. - Superior water solubility vs. aglycone, enabling aqueous solutions and beverages. - Consistent, high purity eliminates variability of crude extracts, ensuring reproducible in vivo results.

CAS Number

63902-38-5

Product Name

Pinoresinol diglucoside

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-6-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C32H42O16

Molecular Weight

682.7 g/mol

InChI

InChI=1S/C32H42O16/c1-41-19-7-13(3-5-17(19)45-31-27(39)25(37)23(35)21(9-33)47-31)29-15-11-44-30(16(15)12-43-29)14-4-6-18(20(8-14)42-2)46-32-28(40)26(38)24(36)22(10-34)48-32/h3-8,15-16,21-40H,9-12H2,1-2H3/t15-,16-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,31+,32+/m0/s1

InChI Key

ZJSJQWDXAYNLNS-FUPWJLLWSA-N

solubility

Soluble in DMSO

Synonyms

(+)-Pinoresinol di-O-β-D-glucopyranoside, Pinoresinol diglucoside

Canonical SMILES

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)OC6C(C(C(C(O6)CO)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

The exact mass of the compound Pinoresinol diglucoside is 682.2473 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Lignans - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg

Pinoresinol diglucoside (PDG) is a naturally occurring lignan glycoside, primarily isolated from sources like *Eucommia ulmoides* bark. It is a key precursor to bioactive mammalian lignans, such as enterodiol and enterolactone, which are formed via metabolism by intestinal microflora. In research and development, PDG is investigated for its potential antihypertensive, neuroprotective, and anti-inflammatory properties. Its procurement is often considered for studies where bioavailability modulation and the specific metabolic pathway originating from the glycoside form are critical experimental variables.

Research Fit

Analytical Reference Standard
Supports HPLC-based lignan quantification in Eucommia-derived botanical matrices and formulations.
ADME Glycosylation Probe
Glycosylated lignan form for absorption, distribution, and metabolism comparison with aglycone pinoresinol.

Substituting Pinoresinol diglucoside (PDG) with its aglycone, pinoresinol, or with crude plant extracts is often unviable for reproducible research and formulation. The two glucose moieties fundamentally alter the compound's pharmacokinetic profile, acting as a pro-drug that requires gut microbiota for conversion into its active forms. This metabolic activation pathway is entirely bypassed when using pinoresinol directly. Furthermore, glycosylation significantly impacts physicochemical properties like membrane permeability and plasma protein binding, making the two compounds non-interchangeable in both *in vitro* and *in vivo* systems. Crude extracts introduce significant variability in active compound concentration and contain numerous other metabolites that can produce confounding biological effects, compromising experimental reproducibility.

Substitution Risk

Plasma Protein Binding Shift
Glycosylated PDG exhibits substantially lower protein binding than aglycone PINL, which may alter free fraction interpretation in exposure models.
Metabolic Stability Profile Divergence
Differential hepatic clearance rates between PDG and PINL limit direct cross-form substitution in pharmacokinetic studies.
Vasorelaxation Endpoint Non-Equivalence
Aglycone and diglucoside forms produce distinct vasorelaxation magnitude in aortic ring models; combination responses may also differ from single-agent use.

Significantly Lower Plasma Protein Binding for Improved Bioavailability

Pinoresinol diglucoside (PDG) exhibits a plasma protein binding rate nearly half that of its aglycone, pinoresinol. In a direct comparison using human plasma, the average binding rate for PDG was 45.21%, whereas for pinoresinol it was 89.03%.

Evidence DimensionPlasma Protein Binding Rate (Human Plasma)
Target Compound Data45.21%
Comparator Or BaselinePinoresinol: 89.03%
Quantified Difference43.82% lower binding (absolute)
ConditionsIn vitro rapid equilibrium dialysis method with human plasma.

Lower plasma protein binding means a higher fraction of the compound is free and available to exert biological effects, a critical parameter for dosing in in vivo studies and formulation.

Plasma protein binding
Head-to-head
PDG 45.21% vs. PINL 89.03% (human plasma)
Supports free fraction estimation context
Direct comparison, in vitro plasma protein binding assay

Defined Metabolic Pathway via Gut Microbiota to Active Lignans

Pinoresinol diglucoside is not directly absorbed but is biotransformed by intestinal microflora into a series of metabolites. The primary pathway involves conversion to (+)-pinoresinol, then to (+)-lariciresinol, and subsequently to the mammalian lignans (-)-enterodiol and (-)-enterolactone. This contrasts with direct administration of pinoresinol, which bypasses this crucial microbial activation step.

Evidence DimensionMetabolic Fate
Target Compound DataMetabolized by gut microbiota into a cascade of active mammalian lignans (enterodiol, enterolactone).
Comparator Or BaselinePinoresinol: Directly absorbed, bypassing initial microbial deglycosylation and transformation steps.
Quantified DifferenceQualitatively different metabolic and activation pathway.
ConditionsAnaerobic incubation with human fecal suspension.

For studies investigating the bioactivity of gut-derived metabolites or the role of the microbiome in health, using the glycoside precursor is the only way to accurately model the natural metabolic process.

Metabolic stability (t½)
Head-to-head
PDG 1004.8 min · PINL 1509.5 min (human liver microsomes)
Supports clearance rate interpretation
In vitro metabolic stability, both low clearance

Dramatically Reduced Membrane Permeability Compared to Aglycone Form

The glycosylation of pinoresinol drastically reduces its ability to cross cell membranes passively. In a Parallel Artificial Membrane Permeability Assay (PAMPA), the effective permeability (Peff) of pinoresinol diglucoside was measured at 0.02 x 10⁻⁷ cm/s, which is over 8000 times lower than that of pinoresinol (176.84 x 10⁻⁷ cm/s).

Evidence DimensionEffective Permeability (Peff)
Target Compound Data0.02 x 10⁻⁷ cm/s
Comparator Or BaselinePinoresinol: 176.84 x 10⁻⁷ cm/s
Quantified Difference>8800-fold lower permeability
ConditionsParallel Artificial Membrane Permeability Assay (PAMPA).

This vast difference in permeability dictates the choice of compound for specific experimental designs; PDG is suitable for studying extracellular effects or microbial metabolism, while pinoresinol is required for studies needing direct intracellular access.

In vivo elimination
Head-to-head
PDG eliminated faster; higher cumulative urinary excretion vs. PINL
In vivo elimination context
Rat PK study, qualitative difference reported

Differential In Vitro Vasorelaxant Activity

While both compounds induce vasorelaxation, the aglycone, pinoresinol, demonstrates more potent direct effects in vitro compared to pinoresinol diglucoside. In phenylephrine-induced aortic rings, the vasorelaxant effects of pinoresinol were more pronounced than those of PDG across the same concentration range. This highlights that the direct biological activity on target tissues can be significantly modulated by the presence of the glucose moieties.

Evidence DimensionIn Vitro Vasorelaxant Effect
Target Compound DataDemonstrates concentration-dependent vasorelaxation.
Comparator Or BaselinePinoresinol: Shows significantly more obvious vasorelaxant effects at equivalent concentrations.
Quantified DifferenceQualitatively lower direct potency (p < 0.05).
ConditionsIsolated phenylephrine-induced aortic rings from rats.

This demonstrates that if the intended application relies on the direct, immediate action of the compound on a target tissue in vitro, the aglycone is the more active form, whereas the diglucoside should be selected for studies involving metabolic activation.

Vasorelaxant effect
Head-to-head
PINL > PDG in vasorelaxation magnitude; combination enhanced (p<0.05)
Supports vasorelaxation endpoint context
Isolated rat aortic rings, phenylephrine-induced contraction
HPLC purity specification
Context-dependent
≥95% to 99.90% across suppliers; phyproof® primary reference standard available
Supports purity grade selection review
Review individual COA; multi-supplier specifications

In Vivo Studies of Gut Microbiome-Mediated Lignan Metabolism

Due to its requirement for microbial biotransformation to become active, Pinoresinol diglucoside is the correct choice for animal or clinical studies aiming to understand how diet and gut health influence the production of bioactive mammalian lignans like enterolactone and enterodiol.

Formulation of Aqueous-Based Oral Supplements or Functional Foods

The glycoside form generally confers greater water solubility compared to the aglycone, making Pinoresinol diglucoside a more processable and stable choice for developing aqueous oral solutions, beverages, or other water-based delivery systems where bioavailability is initiated via gut metabolism.

Neuroprotection Models Requiring Systemic Administration

In systemic models of neuroprotection, such as ischemia/reperfusion injury or neuroinflammation, administering Pinoresinol diglucoside allows for studying the protective effects resulting from its full metabolic pathway and distribution profile, including its lower plasma protein binding which allows for a higher concentration of the free, active compound.

Application Fit

Application
Selection Property
Validation Focus
HPLC lignan quantification in botanical matrices
Certified absolute purity with water/residual solvent assessment
HPLC linearity, recovery, and inter-laboratory reproducibility
Cardiac hypertrophy and vascular dysfunction model studies
Model-response endpoint context (AKT/mTOR/NF-κB pathway)
Histomorphology, hypertrophic biomarkers, fibrosis endpoints
ADME glycosylation probe studies
Glycosylation-dependent ADME profile comparator pair (PDG vs. PINL)
PAMPA permeability, protein binding, metabolic stability in vitro
Endothelial oxidative injury and inflammation model studies
Endothelial-protective pathway context (LOX-1/ICAM-1/p38MAPK/NF-κB)
ROS, MDA, apoptosis, eNOS/NO endpoints

XLogP3

-1.3

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

8

Exact Mass

682.24728525 Da

Monoisotopic Mass

682.24728525 Da

Heavy Atom Count

48

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

63902-38-5

Wikipedia

Pinoresinol diglucoside
1. Gülçin, İ., Elias, R., Gepdiremen, A., et al. Antioxidant activity of lignans from fringe tree (Chionanthus virginicus L.). Eur. Food Res. Technol. 223, 759 (2006).
2. Deyama, T., Nishibe, S., Kitagawa, S., et al. Inhibition of adenosine 3',5'-cyclic monophosphate phosphodiesterase by lignan glucosides of Eucommia bark. Chem. Pharm. Bull. (Tokyo) 36(1), 435-439 (1988).
3. Zhang, Z.-F., Min, J.-K., Wang, D., et al. Pinoresinol diglucoside exhibits protective effect on dexamethasone-induced osteoporosis in rats. Trop. J. of Pharma. Res. 15(11), 2451-2457 (2016).

Explore Compound Types